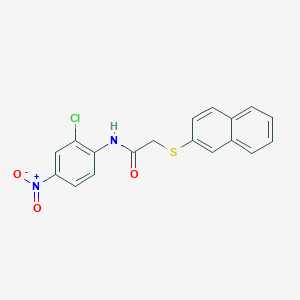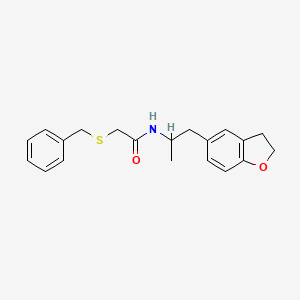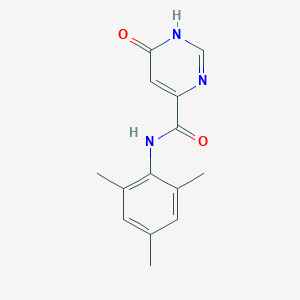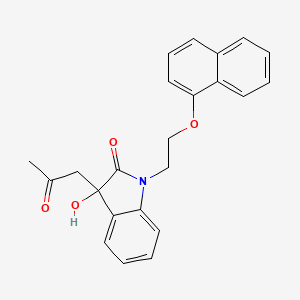
N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide, also known as NCTA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide involves its ability to bind to the active site of enzymes such as acetylcholinesterase and butyrylcholinesterase. This binding inhibits the activity of these enzymes, which leads to an increase in the levels of neurotransmitters such as acetylcholine.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects in the treatment of neurological disorders, research has also shown that this compound has other biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress. This compound has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide in lab experiments is its unique chemical structure, which allows for the selective inhibition of specific enzymes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide. One direction is the development of new compounds based on the chemical structure of this compound, which may have even greater selectivity and potency in inhibiting specific enzymes. Another direction is the investigation of the potential therapeutic effects of this compound in other neurological disorders, such as Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and limitations in experimental settings.
Synthesis Methods
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide involves a multi-step process that includes the reaction of 2-naphthol with thionyl chloride to form 2-naphthyl chloride. This intermediate is then reacted with sodium sulfide to form 2-naphthalenethiol. The final step involves the reaction of 2-naphthalenethiol with N-(2-chloro-4-nitrophenyl)acetamide to form this compound.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. Research has shown that this compound has the ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-naphthalen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-16-10-14(21(23)24)6-8-17(16)20-18(22)11-25-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWFLBFTIKYBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2910522.png)
![N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910530.png)

![2,5-Dimethyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2910532.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2910535.png)



![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2910540.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2910541.png)

![N-(3-fluoro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2910545.png)
